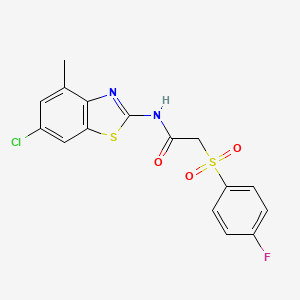![molecular formula C15H16N2O2S2 B6509361 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide CAS No. 895467-45-5](/img/structure/B6509361.png)
2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a sulfur atom, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the heterocyclization of appropriate substrates, which can be achieved through various methods such as cyclization reactions involving sulfur-containing precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Saturated thiophene derivatives.
Substitution: : Amides with different substituents.
Scientific Research Applications
2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: : It could be explored for its potential therapeutic effects, possibly in the treatment of diseases.
Industry: : Its unique chemical structure makes it useful in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.
Comparison with Similar Compounds
. Similar compounds might include other thiophene derivatives or compounds with similar functional groups, such as:
Thiophene-3-carboxamide
4-Methylphenyl sulfides
Propanamide derivatives
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-10-2-4-11(5-3-10)20-9-7-13(18)17-15-12(14(16)19)6-8-21-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYUMOHGXORSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509284.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509289.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509312.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509314.png)
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509315.png)
![1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509322.png)
![8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509326.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B6509331.png)
![3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509333.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509342.png)
![8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509347.png)
![3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509352.png)
![8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509356.png)
